8-methoxy-3-phenyl-2H-chromen-2-one
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Overview
Description
8-Methoxy-3-phenyl-2H-chromen-2-one: is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications. This compound has a molecular formula of C₁₆H₁₂O₃ and a molecular weight of 252.27 g/mol . Coumarins are widely studied for their potential therapeutic properties, including anti-inflammatory, anticoagulant, and antimicrobial activities .
Scientific Research Applications
Chemistry:
In chemistry, 8-methoxy-3-phenyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine:
This compound has shown potential in various biological and medicinal applications. It exhibits antimicrobial activity, making it a candidate for the development of new antibiotics . Additionally, its anti-inflammatory properties are being explored for the treatment of inflammatory diseases .
Industry:
In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 8-methoxy-3-phenyl-2H-chromen-2-one can be achieved through various methods. One common approach involves the Claisen-Schmidt condensation of 3-acetyl-8-methoxy-2H-chromen-2-one with different aldehydes using piperidine as a catalyst . Another method involves the von Pechmann condensation , where phenols react with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Methoxy-3-phenyl-2H-chromen-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Mechanism of Action
The mechanism of action of 8-methoxy-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to penetrate the cell membrane of bacteria, disrupting their cellular processes . The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
- 7-Hydroxy-4-methylcoumarin
- 6-Methoxy-2H-chromen-2-one
- 3-Phenylcoumarin
Uniqueness:
Compared to similar compounds, 8-methoxy-3-phenyl-2H-chromen-2-one stands out due to its unique combination of a methoxy group and a phenyl group attached to the chromenone core. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-methoxy-3-phenylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-14-9-5-8-12-10-13(16(17)19-15(12)14)11-6-3-2-4-7-11/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBUTRVKKSUGHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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